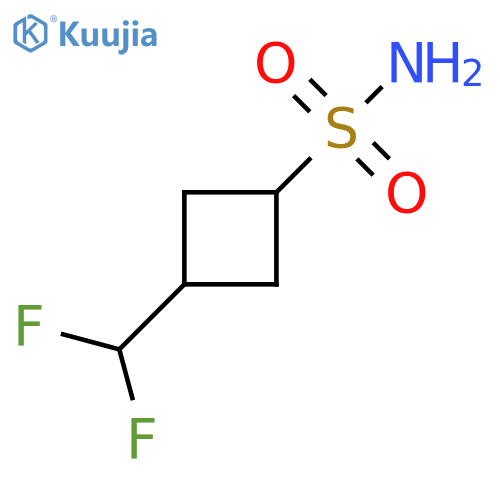Cas no 2580237-90-5 (3-(Difluoromethyl)cyclobutane-1-sulfonamide)

2580237-90-5 structure
商品名:3-(Difluoromethyl)cyclobutane-1-sulfonamide
3-(Difluoromethyl)cyclobutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-4125216
- 2580237-90-5
- 3-(difluoromethyl)cyclobutane-1-sulfonamide
- 3-(Difluoromethyl)cyclobutane-1-sulfonamide
-
- インチ: 1S/C5H9F2NO2S/c6-5(7)3-1-4(2-3)11(8,9)10/h3-5H,1-2H2,(H2,8,9,10)
- InChIKey: GGNVWOCGSWJEOF-UHFFFAOYSA-N
- ほほえんだ: S(C1CC(C(F)F)C1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 185.03220603g/mol
- どういたいしつりょう: 185.03220603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 68.5Ų
3-(Difluoromethyl)cyclobutane-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4125216-0.25g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
| Enamine | EN300-4125216-2.5g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
| Enamine | EN300-4125216-0.5g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
| Enamine | EN300-4125216-1.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
| Enamine | EN300-4125216-10.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
| Enamine | EN300-4125216-0.1g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
| Enamine | EN300-4125216-0.05g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
| Enamine | EN300-4125216-5.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 |
3-(Difluoromethyl)cyclobutane-1-sulfonamide 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
2580237-90-5 (3-(Difluoromethyl)cyclobutane-1-sulfonamide) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
